3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one
Description
3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core with an amino group at position 3 and a 2-methylpyrimidin-4-ylmethyl substituent at position 1. This compound has been listed in pharmaceutical catalogs but is currently discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
3-amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-13-5-4-9(14-8)7-15-6-2-3-10(12)11(15)16/h4-5,10H,2-3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTFWQYNFKQYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CN2CCCC(C2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpyrimidine-4-carbaldehyde with piperidin-2-one in the presence of an appropriate catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidinylmethyl substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-amino-1-[(2-methyl-4-pyrimidinyl)methyl]-2-piperidinone
- CAS Number : 1339854-72-6
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
The compound features a piperidine core with a pyrimidine substituent, which is significant for its biological activity.
Anticancer Research
The compound has shown promise in anticancer applications due to its ability to interact with various biological targets involved in cancer progression.
- Mechanism of Action : Studies indicate that derivatives of this compound may inhibit specific enzymes crucial for cancer cell metabolism. For instance, similar compounds have demonstrated inhibition of phosphoglycerate dehydrogenase, a key enzyme in serine biosynthesis often upregulated in cancer cells .
- Case Study : A related piperidine derivative was evaluated for its cytotoxic effects against several cancer cell lines, showing significant apoptosis induction in FaDu hypopharyngeal tumor cells. This suggests that 3-amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one could be developed further as an anticancer agent.
Neurological Applications
The compound's structural features may contribute to its potential as a neuroprotective agent.
- Monoamine Oxidase Inhibition : Similar piperidine derivatives have been studied for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO-B has been linked to therapeutic effects in neurodegenerative diseases like Alzheimer's .
Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its unique structural characteristics.
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the optimization of its biological activity. For instance, modifications on the piperidine or pyrimidine rings can enhance selectivity and potency against specific biological targets .
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridinylmethyl | High | 0.013 | Critical for MAO-B inhibition |
| Piperidine | Essential | - | Provides structural stability |
Mechanism of Action
The mechanism of action of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural features and properties of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one and analogous compounds:
Physicochemical and Pharmacological Comparisons
- Solubility and Lipophilicity: The pyrimidine and pyridine derivatives (e.g., 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one) exhibit moderate solubility due to polar heterocycles but are less lipophilic than benzisoxazole-containing analogs (e.g., compound in ) . Methoxy-substituted compounds (e.g., ) show enhanced aqueous solubility compared to methylphenyl derivatives .
- Biological Target Interactions: Pyrimidine and pyridine cores are common in kinase inhibitors and G protein-coupled receptor (GPCR) ligands. The amino group in 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one may mimic endogenous ligands, similar to chemokine receptor antagonists (e.g., RWJ56110 in ) . Fluorinated compounds (e.g., ) often exhibit improved metabolic stability and binding affinity due to electronegativity effects .
Biological Activity
3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one typically involves multi-step organic reactions. A common method includes the reaction of 2-methylpyrimidine-4-carbaldehyde with piperidin-2-one in the presence of catalysts under controlled conditions to ensure high yield and purity.
The compound is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction may influence various cellular processes, including signal transduction and gene expression.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as PC3 (prostate cancer) and U87MG (glioblastoma), by modulating the PI3K-PKB pathway, which is crucial for tumor cell survival and proliferation .
Antimicrobial Properties
Preliminary studies suggest that 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one may possess antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antimicrobial efficacy, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Aminopyrimidin-4-one | Structure | Moderate anticancer activity | Lacks piperidinone ring |
| 4-Methylpyrimidin-2-amine | Structure | Limited antibacterial activity | Different substituent pattern |
| Piperidin-2-one derivatives | Structure | Variable activity profile | Similar piperidinone ring |
This table illustrates the unique position of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one within a class of compounds that share structural similarities but differ in biological activity.
Case Studies
- Anticancer Efficacy : A study demonstrated that variants of this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .
- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting their potential for development into new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
